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molecular formula C6H11N3O2 B1651546 Methyl 5-azidopentanoate CAS No. 127811-93-2

Methyl 5-azidopentanoate

Cat. No. B1651546
M. Wt: 157.17 g/mol
InChI Key: OQEZMRVNSROGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06211198B1

Procedure details

A solution of methyl 5-bromovalerate (5.00 g, 25.6 mmol), NaN3 (3.33 g, 51.2 mmol) and 15 ml of water in 40 ml of MeOH was refluxed for 3.5 hrs. The MeOH was removed in vacuo and residue was partitioned between CHCl3 (200 ml) and water (50 ml). The organic layer was separated and washed with water. After drying and removal of solvent, methyl 5-azidovalerate (4.01 g, 99.7%) was obtained as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
3.33 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O:8][CH3:9])=[O:7].[N-:10]=[N+:11]=[N-:12].[Na+].O>CO>[N:10]([CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O:8][CH3:9])=[O:7])=[N+:11]=[N-:12] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrCCCCC(=O)OC
Name
Quantity
3.33 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
15 mL
Type
reactant
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The MeOH was removed in vacuo and residue
CUSTOM
Type
CUSTOM
Details
was partitioned between CHCl3 (200 ml) and water (50 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
removal of solvent

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])CCCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.01 g
YIELD: PERCENTYIELD 99.7%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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